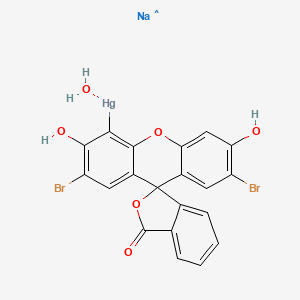
CID 156588462
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 156588462” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific research and industrial applications.
Preparation Methods
The preparation methods for CID 156588462 involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods may vary, but typically involve the use of specialized reagents and controlled reaction environments to ensure the purity and yield of the compound. Detailed information on the exact synthetic routes and industrial production methods for this compound can be found in scientific literature and patents.
Chemical Reactions Analysis
CID 156588462 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions are typically derivatives of the original compound, with modifications to specific functional groups.
Scientific Research Applications
CID 156588462 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions, cellular processes, or as a probe for specific biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of CID 156588462 involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.
Comparison with Similar Compounds
CID 156588462 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differ in their specific chemical properties or biological activities. Examples of similar compounds include those with related core structures or those that undergo similar types of chemical reactions. The comparison of this compound with these compounds can help identify its unique characteristics and potential advantages in various applications.
Properties
Molecular Formula |
C20H11Br2HgNaO6 |
|---|---|
Molecular Weight |
730.7 g/mol |
InChI |
InChI=1S/C20H9Br2O5.Hg.Na.H2O/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;;/h1-7,23-24H;;;1H2 |
InChI Key |
HMISYKAXTUVLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=C(C(=C(C=C35)Br)O)[Hg])O)Br.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















